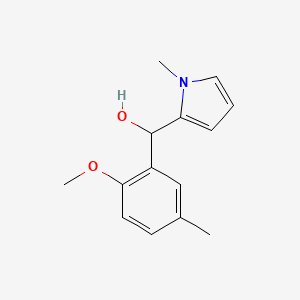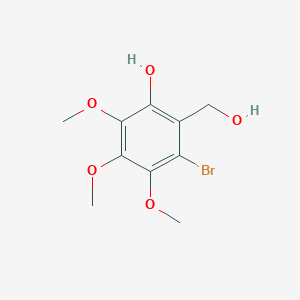
1-(2-Methyl-1-phenylpropan-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-1-phenylpropan-2-yl)piperazine is a compound that belongs to the piperazine class of chemicals. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes a phenyl group and a methyl group attached to the piperazine ring. Piperazines are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1-phenylpropan-2-yl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the piperazine ring . Another method involves the aza-Michael addition between protected diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale reactions with optimized conditions to ensure high yields and purity. For example, the reaction of 1-(2-methoxyphenyl)piperazine with oxetane under the catalyst Yb(OTf)3 in acetonitrile has been used to produce key intermediates for various pharmaceutical applications .
化学反应分析
Types of Reactions: 1-(2-Methyl-1-phenylpropan-2-yl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated piperazines.
科学研究应用
1-(2-Methyl-1-phenylpropan-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients.
作用机制
The mechanism of action of 1-(2-Methyl-1-phenylpropan-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
1-(2-Methoxyphenyl)piperazine: Used in the synthesis of urapidil, an antihypertensive drug.
1-(3-Trifluoromethylphenyl)piperazine: Utilized in the synthesis of various pharmaceuticals.
Uniqueness: 1-(2-Methyl-1-phenylpropan-2-yl)piperazine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a phenyl group and a methyl group attached to the piperazine ring makes it a valuable compound for various applications in medicinal chemistry and drug development.
属性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC 名称 |
1-(2-methyl-1-phenylpropan-2-yl)piperazine |
InChI |
InChI=1S/C14H22N2/c1-14(2,16-10-8-15-9-11-16)12-13-6-4-3-5-7-13/h3-7,15H,8-12H2,1-2H3 |
InChI 键 |
SNJFFIGBJVCSRW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CC=C1)N2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(3-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12640444.png)



![Acetamide, N-[2-[(2-aminoethyl)methylamino]-5-[[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]amino]phenyl]-](/img/structure/B12640460.png)
![1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid](/img/structure/B12640461.png)
![3-(4-bromophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640466.png)

![3-tert-Butyl-6-(4-iodo-1,3-oxazol-5-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12640476.png)
![5-(7-Methyl-4-morpholin-4-yl-6-phenylthieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B12640482.png)



